molecular formula C8H17ClO B13149919 1-Chloro-4-methoxy-5-methylhexane

1-Chloro-4-methoxy-5-methylhexane

Cat. No.: B13149919
M. Wt: 164.67 g/mol
InChI Key: HANLEHBHHUXMJR-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-5-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, featuring a chlorine atom, a methoxy group, and a methyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-methoxy-5-methylhexane typically involves the chlorination of 4-methoxy-5-methylhexane. This can be achieved through a free radical halogenation reaction using chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator. The reaction conditions usually require controlled temperatures to prevent over-chlorination and ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-5-methylhexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide ions, amines) through SN1 or SN2 mechanisms.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methoxy-5-methylhexane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-5-methylhexanol or 4-methoxy-5-methylhexylamine can be formed.

    Oxidation: Products include 4-methoxy-5-methylhexanal or 4-methoxy-5-methylhexanoic acid.

    Reduction: The primary product is 4-methoxy-5-methylhexane.

Scientific Research Applications

1-Chloro-4-methoxy-5-methylhexane has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-5-methylhexane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The methoxy group can influence the reactivity and stability of the compound through electron-donating effects.

Comparison with Similar Compounds

    1-Chloro-4-methylhexane: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxy-5-methylhexane:

    1-Chloro-4-methoxyhexane: Similar structure but without the methyl group, leading to variations in physical and chemical properties.

Uniqueness: 1-Chloro-4-methoxy-5-methylhexane is unique due to the presence of both a chlorine atom and a methoxy group on the hexane backbone

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-4-methoxy-5-methylhexane

InChI

InChI=1S/C8H17ClO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3

InChI Key

HANLEHBHHUXMJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCCl)OC

Origin of Product

United States

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